Dibenzazepine-10,11-dione
Overview
Description
Dibenzazepine-10,11-dione is an organic compound with the molecular formula C14H9NO2. It is a derivative of dibenzazepine, characterized by the presence of two benzene rings fused to an azepine ring with a dione functionality at the 10 and 11 positions . This compound is notable for its structural complexity and its role as a core structure in various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzazepine-10,11-dione can be synthesized through several methods. One common approach involves the oxidative polymerization of commercially available dibenzazepine derivatives . Another method includes the dehalogenative polymerization of corresponding dibromodibenzazepines . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale oxidative polymerization processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Dibenzazepine-10,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles like sodium hydroxide and ammonia are typical reagents.
Major Products: The major products formed from these reactions include various substituted dibenzazepine derivatives, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
Dibenzazepine-10,11-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibenzazepine-10,11-dione involves its interaction with various molecular targets. For instance, it acts as a γ-secretase inhibitor, which plays a role in the Notch signaling pathway. This inhibition can protect against cardiotoxicity induced by certain chemotherapeutic agents by suppressing inflammatory and apoptotic pathways . The compound’s effects are mediated through the modulation of specific proteins and enzymes involved in cellular signaling .
Comparison with Similar Compounds
Dibenzazepine-10,11-dione is structurally related to several other compounds, including:
Carbamazepine: An anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative used for treating epilepsy.
Imipramine: A tricyclic antidepressant
Uniqueness: What sets this compound apart is its specific dione functionality, which imparts unique chemical reactivity and biological activity. This makes it a valuable scaffold for developing new therapeutic agents with diverse pharmacological profiles .
Properties
IUPAC Name |
11H-benzo[b][1]benzazepine-5,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14(13)17/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPDFSIEJKKSEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173243 | |
Record name | Dibenzazepine-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19579-83-0 | |
Record name | Dibenzazepine-10,11-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019579830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzazepine-10,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZAZEPINE-10,11-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW57RT6UCP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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